molecular formula C25H20BrN3O3 B2357611 N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide CAS No. 1223944-35-1

N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide

Cat. No.: B2357611
CAS No.: 1223944-35-1
M. Wt: 490.357
InChI Key: OTMGVMWYIYZEAM-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide is a heterocyclic compound featuring a chromeno[2,3-c]pyrazole core fused to a coumarin-like system. The structure includes a 4-bromo-3-methylphenyl substituent linked via an acetamide group, which introduces steric and electronic effects that may influence biological activity or crystallographic properties.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-4H-chromeno[2,3-c]pyrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN3O3/c1-16-13-18(11-12-21(16)26)27-23(30)15-28-25-20(14-17-7-5-6-10-22(17)32-25)24(31)29(28)19-8-3-2-4-9-19/h2-13H,14-15H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMGVMWYIYZEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C3=C(CC4=CC=CC=C4O3)C(=O)N2C5=CC=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide is a complex organic compound with a unique structure that suggests potential biological activities. This article explores the synthesis, biological properties, and pharmacological implications of this compound, drawing on various research studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18BrN3O2C_{19}H_{18}BrN_{3}O_{2}, with a molecular weight of approximately 396.27 g/mol. The presence of the bromine atom and the chromeno-pyrazole moiety contributes to its unique reactivity and potential biological effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the chromeno-pyrazole scaffold through cyclization reactions.
  • Amidation to introduce the acetamide group.

This synthetic pathway allows for the modification of various substituents, potentially enhancing biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds, suggesting that derivatives of chromeno-pyrazoles exhibit significant antibacterial activity. For instance:

  • In vitro studies demonstrated that compounds with similar structures show effectiveness against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that chromeno-pyrazole derivatives possess anticancer properties:

  • Cell line assays have shown that these compounds can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is thought to involve apoptosis induction and cell cycle arrest .

Antioxidant Properties

Chromone derivatives are known for their antioxidant activities:

  • DPPH radical scavenging assays indicated that these compounds can effectively neutralize free radicals, suggesting potential in preventing oxidative stress-related diseases .

Case Study 1: Antibacterial Efficacy

A study conducted on N-(4-bromo-3-methylphenyl) derivatives showed a significant reduction in bacterial growth against XDR-Salmonella Typhi. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent antibacterial properties .

Case Study 2: Anticancer Activity

In a comparative study involving various chromeno-pyrazole derivatives, one specific derivative exhibited an IC50 value of 15 µM against MCF-7 cells, which is comparable to standard chemotherapeutic agents .

Data Tables

Biological Activity Tested Compound Effect Reference
AntibacterialN-(4-bromo-3-methylphenyl) derivativeMIC = 32 µg/mL
AnticancerChromeno-pyrazole derivativeIC50 = 15 µM against MCF-7
AntioxidantChromone derivativeDPPH scavenging activity

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chromeno-Pyrazole Derivatives

The chromeno-pyrazole core is shared with several compounds in the Screening Compounds Database (). Key structural analogs include:

Compound Name Core Structure Substituents (R-group) Molecular Weight Biological Activity (if reported)
Target Compound Chromeno[2,3-c]pyrazole 4-bromo-3-methylphenyl Not reported Not available
2-([1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)-N-(3-{cyclopentyl[...]}propyl)acetamide Benzopyrano[4,3-c]pyrazole Cyclopentyl-furan-methylpropylamide 434.54 Not reported
2-(8-methyl-4-oxo[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide Benzopyrano[4,3-c]pyrazole 8-methyl, morpholinylethylamide 370.41 Not reported

Key Observations :

  • The target compound’s chromeno[2,3-c]pyrazole core differs from the benzopyrano[4,3-c]pyrazole analogs in the fused ring system’s position, which may alter π-π stacking interactions or solubility .
  • The 4-bromo-3-methylphenyl group introduces a bulky, electron-withdrawing substituent, contrasting with the morpholine or cyclopentyl groups in analogs, which are more polar and likely enhance solubility .
Antioxidant Coumarin-Pyrazole Hybrids

describes coumarin-pyrazole hybrids with superior antioxidant activity to ascorbic acid. For example:

  • N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide : Features a coumarin-oxygen linker and oxazepine-dione ring.
  • N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide: Integrates a thiazolidinone ring.

Comparison :

  • The target compound lacks the thiazolidinone or oxazepine-dione moieties but shares the acetamide linker and aromatic substitution.
Brominated Pyrazolone Derivatives

highlights brominated pyrazolones such as 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17). These compounds share the brominated aromatic ring but replace the chromeno-pyrazole core with a simpler pyrazolone system.

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